

1,14-Dibromotetradecane chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,14-Dibromotetradecane**

Cat. No.: **B025923**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **1,14-Dibromotetradecane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dibromotetradecane is a bifunctional long-chain alkyl halide that has emerged as a valuable tool in the fields of organic synthesis and medicinal chemistry. Its linear, fourteen-carbon backbone terminating in two reactive bromine atoms makes it an ideal linker molecule, capable of covalently connecting two different molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

1,14-Dibromotetradecane is a solid at room temperature, a characteristic that distinguishes it from many shorter-chain dibromoalkanes. Its long aliphatic chain imparts significant hydrophobicity. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
IUPAC Name	1,14-dibromotetradecane	[1]
Synonyms	Tetradecamethylene dibromide	[1]
CAS Number	37688-96-3	[1]
Molecular Formula	C ₁₄ H ₂₈ Br ₂	[1]
Molecular Weight	356.18 g/mol	[1]
Appearance	Faint beige fused solid	[2]
Melting Point	50.4 °C	[3]
Boiling Point	366.3 °C at 760 mmHg	[3]
Density	~1.245 g/cm ³	[3]
Solubility	Insoluble in water; Soluble in non-polar organic solvents like hexane and chloroform.	[4]

Synthesis and Purification

The primary route for synthesizing **1,14-dibromotetradecane** is through the dibromination of the corresponding diol, 1,14-tetradecanediol.[\[3\]](#) This transformation is a classic example of nucleophilic substitution, where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions.

Causality in Synthesis Protocol Selection

The choice of a strong acid like HBr in conjunction with a dehydrating agent (often H₂SO₄) is critical. The acid protonates the hydroxyl groups of the diol, converting them into water (H₂O), which is an excellent leaving group. The bromide ion (Br⁻), a good nucleophile, can then attack the electrophilic carbon in an S_N2 reaction. The use of heat is necessary to overcome the activation energy for this substitution. An alternative, milder approach involves reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which also convert alcohols to alkyl bromides, often with higher yields and fewer side products like ethers or alkenes.

Detailed Synthesis Protocol (from 1,14-tetradecanediol)

This protocol is based on established methods for the bromination of long-chain alcohols.[\[5\]](#)

Step 1: Reaction Setup

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-tetradecanediol.
- Add an excess of 48% aqueous hydrobromic acid (HBr). The excess HBr serves as both the bromine source and the acidic catalyst.
- Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) dropwise with stirring.

Step 2: Reflux

- Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
- Maintain the reflux for 8-12 hours to ensure complete conversion of both hydroxyl groups. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the diol spot.

Step 3: Work-up and Extraction

- Allow the mixture to cool to room temperature. The product will likely solidify.
- Add an equal volume of cold water and diethyl ether (or another suitable organic solvent like dichloromethane).
- Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The organic layer will contain the **1,14-dibromotetradecane**.
- Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate ($NaHCO_3$) solution (to neutralize any remaining acid), and finally with brine.

Step 4: Drying and Solvent Removal

- Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na_2SO_4).

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Given its solid nature, recrystallization is an effective method for purifying **1,14-dibromotetradecane**.

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.^[6] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For a non-polar molecule like **1,14-dibromotetradecane**, a solvent system like ethanol or a mixture of ethanol and water is often suitable.

Step-by-Step Recrystallization Protocol:

- Dissolve the crude **1,14-dibromotetradecane** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove residual solvent.



[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **1,14-Dibromotetradecane**.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of **1,14-dibromotetradecane**.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to be relatively simple. The most prominent peaks will be the C-H stretching vibrations of the methylene groups in the 2850-2960 cm^{-1} region and the C-H bending (scissoring) vibrations around 1465 cm^{-1} . The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm^{-1} . [1] The absence of a broad peak around 3300 cm^{-1} confirms the complete conversion of the starting diol's -OH groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Due to the molecule's symmetry, its NMR spectra are simpler than would be expected for a 14-carbon chain.
 - **¹H NMR:** The most downfield signal will be a triplet corresponding to the four protons on the carbons directly attached to the bromine atoms (Br-CH₂-). This signal is expected around 3.4 ppm.[7] The protons on the adjacent carbons (-CH₂-CH₂-Br) will appear as a multiplet around 1.85 ppm. The remaining 20 protons of the central methylene groups will overlap in a large, broad signal between 1.2 and 1.4 ppm.[7]
 - **¹³C NMR:** The spectrum will show a limited number of signals due to symmetry. The carbons bonded to bromine (CH₂-Br) will be the most downfield among the aliphatic signals, expected around 34 ppm. The adjacent carbons will appear around 33 ppm, with the remaining internal carbons appearing in the 28-30 ppm range.[5]

Predicted NMR Data (in CDCl ₃)	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Br-CH ₂ -	~3.4 (triplet)	~34
Br-CH ₂ -CH ₂ -	~1.85 (multiplet)	~33
Internal -(CH ₂) ₁₀ -	~1.2-1.4 (broad multiplet)	~28-30

Chemical Reactivity and Mechanisms

The synthetic utility of **1,14-dibromotetradecane** stems from the reactivity of the two terminal carbon-bromine bonds. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.^[8]

Mechanism: In an S_N2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom, and in a single, concerted step, the bromide leaving group departs. This reaction proceeds with an inversion of stereochemistry, although this is not relevant for the achiral carbons of **1,14-dibromotetradecane**.

Because the molecule has two such reactive sites, it can act as a homobifunctional electrophile. It can react with two equivalents of a nucleophile to form a symmetrical product or be used to link two different nucleophilic molecules in a stepwise fashion. Its long, flexible alkyl chain is often desirable for spanning significant distances between two molecular recognition elements.

Applications in Drug Development: The PROTAC Linker

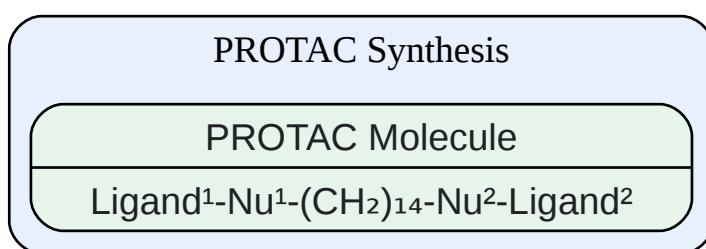
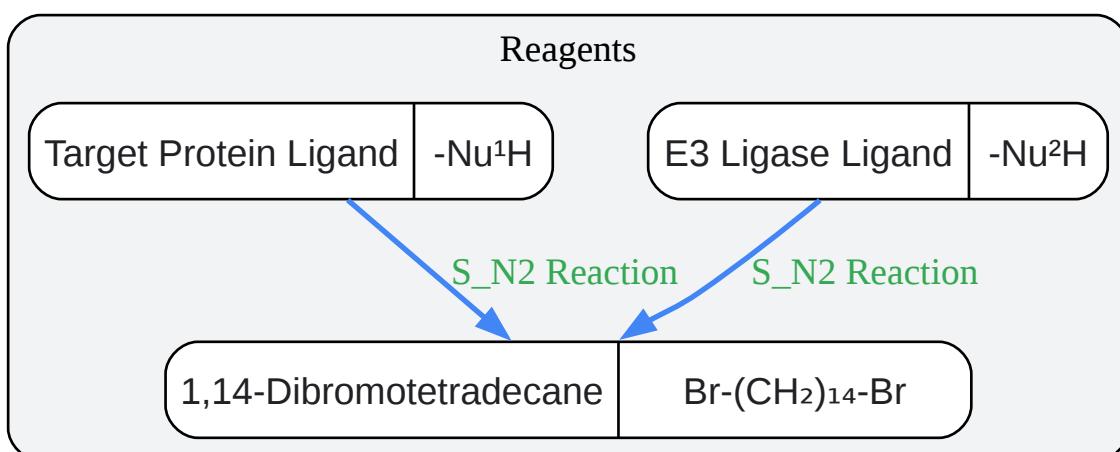
A prominent and cutting-edge application of **1,14-dibromotetradecane** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[9][10]} PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to destroy specific target proteins implicated in disease.^[11]

A PROTAC molecule consists of three parts:

- A ligand that binds to a target protein.

- A ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the two ligands.

The linker's role is crucial; its length and flexibility determine the ability of the PROTAC to form a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein. **1,14-Dibromotetradecane**, with its 14-carbon chain, serves as a long, hydrophobic linker.[12] It is used to connect the two different ligands, which are typically functionalized with nucleophilic groups (e.g., amines, phenols, thiols) that can displace the bromide ions.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,14-Dibromotetradecane | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,14-dibromotetradecane | CAS#:37688-96-3 | Chemsoc [chemsoc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. 1-Bromotetradecane (112-71-0) 1H NMR spectrum [chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [1,14-Dibromotetradecane chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025923#1-14-dibromotetradecane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com